An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, a versatile trifunctional aromatic building block with significant potential in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity. Furthermore, it outlines experimental protocols for its synthesis and purification, along with spectroscopic data for characterization. The guide also explores the applications of this compound in drug discovery, particularly in the development of kinase inhibitors, and provides a logical framework for its utilization in synthetic workflows.
Introduction
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene (also known as 3-Bromo-5-(trifluoromethyl)benzyl bromide) is a halogenated aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry.[1] Its unique trifunctional nature, featuring a reactive benzylic bromide, a synthetically versatile aryl bromide, and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for the construction of complex molecular architectures.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles.[2] The benzylic bromide provides a readily accessible handle for nucleophilic substitution reactions, while the aryl bromide is amenable to a variety of cross-coupling reactions, such as the Suzuki-Myaura and Heck reactions. These distinct reactive sites can be addressed selectively, allowing for a stepwise and controlled elaboration of the molecular scaffold. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅Br₂F₃ | [3] |
| Molecular Weight | 317.93 g/mol | [3] |
| CAS Number | 954123-46-7 | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 241 °C | N/A |
| Density | 1.885 g/cm³ | N/A |
| Purity | Typically ≥95% | [3] |
| Solubility | Generally insoluble in water, but soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | [4] |
| Storage | Store in a cool, dry place away from light and moisture. Recommended storage temperature: 2-8°C. | N/A |
Synthesis and Purification
Experimental Protocol: Synthesis
Reaction: Benzylic Bromination of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene
Materials:
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1-Bromo-3-methyl-5-(trifluoromethyl)benzene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methyl-5-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride.
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Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.
Spectroscopic Data
| Spectroscopic Data | Predicted/Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~4.4 (s, 2H, -CH₂Br) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (Ar-C), ~134 (q, J ≈ 33 Hz, C-CF₃), ~132 (Ar-CH), ~129 (Ar-CH), ~125 (Ar-CH), ~123 (q, J ≈ 272 Hz, -CF₃), ~122 (Ar-C-Br), ~31 (-CH₂Br) |
| Mass Spectrometry (EI) | m/z: 318/320/322 (M⁺, isotopic pattern for 2 Br), 239/241 (M⁺ - Br), 159 (M⁺ - Br - HBr), 145 (C₇H₄F₃⁺) |
| FTIR (neat) | ν (cm⁻¹): ~3080 (Ar C-H stretch), ~1600, 1470 (Ar C=C stretch), ~1330 (C-F stretch), ~1130 (C-F stretch), ~680 (C-Br stretch) |
Reactivity and Synthetic Applications
The synthetic utility of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene stems from the differential reactivity of its two bromine substituents.
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Benzylic Bromide: The -CH₂Br group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbanions.
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Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive towards nucleophilic substitution but is an excellent substrate for transition metal-catalyzed cross-coupling reactions.
Sequential Functionalization
A common synthetic strategy involves the initial reaction at the more labile benzylic position, followed by a subsequent cross-coupling reaction at the aryl bromide. This allows for a modular and convergent approach to the synthesis of complex molecules.
Applications in Drug Discovery
The structural motifs present in 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene are highly relevant to modern drug discovery, particularly in the development of kinase inhibitors.[5][6] The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the substituted benzyl moiety can be tailored to interact with specific residues in the kinase active site.[2]
For instance, the N-substituted benzylamine scaffold, readily accessible from this starting material, is a common feature in a variety of biologically active molecules. By reacting 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene with various amines, a library of compounds can be generated for screening against a panel of kinases or other biological targets. The aryl bromide can then be used to introduce further diversity, for example, by Suzuki coupling with a boronic acid to append another aromatic or heteroaromatic ring system, a common strategy in the design of type II kinase inhibitors.[7]
Although no specific drug candidates have been publicly disclosed that utilize this exact starting material, the logical application of this building block in a drug discovery program targeting kinases is a prime example of its potential utility.
Conclusion
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the selective and sequential introduction of various chemical moieties, making it an attractive starting material for the synthesis of complex molecules. The presence of the trifluoromethyl group is particularly advantageous in the context of drug discovery, where it can impart favorable pharmacokinetic properties. This technical guide provides a foundational resource for researchers seeking to exploit the synthetic potential of this compound in their research and development activities.
References
- 1. CAS 954123-46-7: 3-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

